Cas no 1497298-04-0 (1-(4-fluoro-1H-indol-3-yl)cyclopentan-1-amine)

1-(4-Fluoro-1H-indol-3-yl)cyclopentan-1-amine is a fluorinated indole derivative with a cyclopentylamine substituent, offering unique structural features for chemical and pharmaceutical research. Its indole core, combined with a 4-fluoro substitution and cyclopentylamine moiety, enhances its potential as a versatile intermediate in medicinal chemistry. The fluorine atom improves metabolic stability and binding affinity, while the cyclopentylamine group contributes to conformational rigidity, making it valuable for probing biological targets. This compound is particularly relevant in the development of CNS-active agents, receptor modulators, and enzyme inhibitors. Its well-defined structure and synthetic accessibility support its use in lead optimization and structure-activity relationship studies.
1-(4-fluoro-1H-indol-3-yl)cyclopentan-1-amine structure
1497298-04-0 structure
Product name:1-(4-fluoro-1H-indol-3-yl)cyclopentan-1-amine
CAS No:1497298-04-0
MF:C13H15FN2
MW:218.270006418228
CID:5779352
PubChem ID:96609978

1-(4-fluoro-1H-indol-3-yl)cyclopentan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 1497298-04-0
    • 1-(4-fluoro-1H-indol-3-yl)cyclopentan-1-amine
    • EN300-1735428
    • Inchi: 1S/C13H15FN2/c14-10-4-3-5-11-12(10)9(8-16-11)13(15)6-1-2-7-13/h3-5,8,16H,1-2,6-7,15H2
    • InChI Key: VHXCPLQEDIYZJX-UHFFFAOYSA-N
    • SMILES: FC1=CC=CC2=C1C(=CN2)C1(CCCC1)N

Computed Properties

  • Exact Mass: 218.12192665g/mol
  • Monoisotopic Mass: 218.12192665g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 263
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 41.8Ų

1-(4-fluoro-1H-indol-3-yl)cyclopentan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1735428-0.5g
1-(4-fluoro-1H-indol-3-yl)cyclopentan-1-amine
1497298-04-0
0.5g
$1234.0 2023-09-20
Enamine
EN300-1735428-0.1g
1-(4-fluoro-1H-indol-3-yl)cyclopentan-1-amine
1497298-04-0
0.1g
$1131.0 2023-09-20
Enamine
EN300-1735428-0.25g
1-(4-fluoro-1H-indol-3-yl)cyclopentan-1-amine
1497298-04-0
0.25g
$1183.0 2023-09-20
Enamine
EN300-1735428-10g
1-(4-fluoro-1H-indol-3-yl)cyclopentan-1-amine
1497298-04-0
10g
$5528.0 2023-09-20
Enamine
EN300-1735428-5g
1-(4-fluoro-1H-indol-3-yl)cyclopentan-1-amine
1497298-04-0
5g
$3728.0 2023-09-20
Enamine
EN300-1735428-2.5g
1-(4-fluoro-1H-indol-3-yl)cyclopentan-1-amine
1497298-04-0
2.5g
$2520.0 2023-09-20
Enamine
EN300-1735428-0.05g
1-(4-fluoro-1H-indol-3-yl)cyclopentan-1-amine
1497298-04-0
0.05g
$1080.0 2023-09-20
Enamine
EN300-1735428-1.0g
1-(4-fluoro-1H-indol-3-yl)cyclopentan-1-amine
1497298-04-0
1g
$1286.0 2023-06-04
Enamine
EN300-1735428-10.0g
1-(4-fluoro-1H-indol-3-yl)cyclopentan-1-amine
1497298-04-0
10g
$5528.0 2023-06-04
Enamine
EN300-1735428-5.0g
1-(4-fluoro-1H-indol-3-yl)cyclopentan-1-amine
1497298-04-0
5g
$3728.0 2023-06-04

Additional information on 1-(4-fluoro-1H-indol-3-yl)cyclopentan-1-amine

Chemical Profile of 1-(4-fluoro-1H-indol-3-yl)cyclopentan-1-amine (CAS No. 1497298-04-0)

1-(4-fluoro-1H-indol-3-yl)cyclopentan-1-amine, identified by the chemical identifier CAS No. 1497298-04-0, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This molecule, featuring a fluoro-substituted indole moiety linked to a cyclopentanamine backbone, has garnered attention due to its structural complexity and potential biological activity. The presence of both the indole and cyclopentane rings suggests a unique set of electronic and steric properties that may contribute to its interaction with biological targets.

The fluoro-substituent at the 4-position of the indole ring is a common feature in many bioactive molecules, known for its ability to modulate pharmacokinetic properties such as metabolic stability and binding affinity. In contrast, the cyclopentanamine moiety introduces a rigid, cyclic structure that can influence the conformational flexibility of the molecule. This combination of structural elements makes 1-(4-fluoro-1H-indol-3-yl)cyclopentan-1-amine a promising candidate for further investigation in drug discovery programs.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such compounds with high accuracy. Studies have indicated that the indole ring may interact with aromatic hydrophobic pockets in protein targets, while the amine group could form hydrogen bonds with polar residues. The fluoro-substituent, being electronegative, might participate in dipole-dipole interactions or even halogen bonding, depending on the target protein's environment.

In the realm of medicinal chemistry, analog synthesis and structure-activity relationship (SAR) studies are crucial for optimizing biological activity. The fluoro-substituted indole-cyclopentanamine scaffold has been explored in various contexts, including modulation of enzyme inhibition and receptor binding. Preliminary data suggest that derivatives of this compound exhibit potential in inhibiting certain kinases and transcription factors, which are implicated in diseases such as cancer and inflammation.

The cyclopentane ring itself is known for its ability to mimic bulky side chains found in natural products, providing steric hindrance that can enhance binding affinity. Additionally, the amine group can be further functionalized to introduce additional pharmacophores or improve solubility. Such modifications are often employed in lead optimization campaigns to achieve desired pharmacological profiles.

One of the most exciting aspects of this compound is its potential application in targeted therapy. The unique structural features of 1-(4-fluoro-1H-indol-3-yl)cyclopentan-1-amine make it an attractive candidate for developing small-molecule inhibitors that selectively interact with disease-causing proteins. For instance, research has shown that indole derivatives can modulate pathways involved in neurodegenerative diseases by interacting with specific receptors or enzymes.

The role of fluorine in medicinal chemistry cannot be overstated. Its presence can significantly alter the pharmacokinetic behavior of a drug candidate, often leading to improved bioavailability and prolonged half-life. In addition, fluorine atoms can enhance metabolic stability by preventing unwanted hydrolysis or oxidation reactions. These properties have made fluorinated compounds highly sought after in pharmaceutical development.

As computational methods continue to evolve, so does our ability to design and synthesize complex molecules with high precision. Virtual screening techniques have allowed researchers to rapidly identify promising candidates from large libraries of compounds, reducing the time and cost associated with traditional high-throughput screening methods. This approach has been particularly effective for exploring scaffolds like 1-(4-fluoro-1H-indol-3-yl)cyclopentan-1-amine, where computational predictions can guide experimental efforts.

The synthesis of this compound involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Common synthetic strategies include palladium-catalyzed cross-coupling reactions for constructing the indole-cyclopentanamine core, followed by functional group modifications such as fluorination or amination. Advances in synthetic methodologies have made it possible to access complex structures like this one with increasing efficiency.

In conclusion,1-(4-fluoro-1H-indol-3-y lcyclopentan - 1 - amine (CAS No. 1497298 - 04 - 0) represents a fascinating example of how structural complexity can be leveraged to develop novel bioactive molecules. Its unique combination of an indole ring substituted with fluorine and connected to a cyclopentaneamine backbone offers numerous opportunities for further exploration in drug discovery. With ongoing research into its biological activity and synthetic feasibility, this compound holds promise as a valuable tool for developing new therapeutic agents.

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